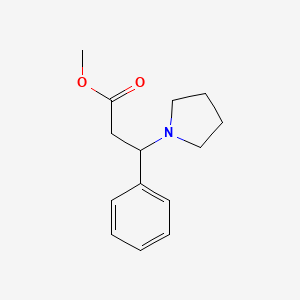

Methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-phenyl-3-(pyrrolidin-1-yl)propanoate (CAS 7032-65-7) is an ester derivative featuring a phenyl group and a pyrrolidine ring. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.306 g/mol and a calculated logP (hydrophobicity parameter) of 2.32 . The compound has a polar surface area of 29.5 Ų, indicating moderate solubility in polar solvents. Its stereochemistry includes one undefined stereocenter, which may influence its reactivity or biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate can be synthesized through the reaction of 3-pyrrolidinylpropanoic acid with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl or pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 3-phenyl-3-(pyrrolidin-1-yl)propanoate (CAS 17824-97-4)

This analog replaces the methyl ester group with an ethyl ester, resulting in a molecular formula of C₁₅H₂₁NO₂·HCl (as a hydrochloride salt) and a higher molecular weight (283.798 g/mol) . Key differences include:

- Boiling Point: 344.6°C (vs.

- Density : 1.083 g/cm³.

- Flash Point: 114°C.

Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate (CAS 17824-87-2)

Replacing pyrrolidine with piperidine (a six-membered ring instead of five) alters steric and electronic properties.

(S)-Methyl-3-(4-fluorophenyl)-2-(pyrrolidin-1-yl)propanoate

This fluorinated derivative introduces a 4-fluoro substituent on the phenyl ring. Fluorination typically enhances metabolic stability and bioavailability due to increased electronegativity and resistance to oxidation . Such modifications are common in drug design to optimize pharmacokinetics.

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate (CAS 866040-52-0)

Replacing the phenyl group with a thiophene ring introduces sulfur into the aromatic system, which may alter electronic properties and solubility. The molecular formula is C₁₄H₁₇NO₂S, with a molar mass of 263.36 g/mol. Thiophene’s electron-rich nature could enhance interactions with biological targets compared to phenyl .

Hydrochloride Salts (e.g., Butyl 3-phenyl-3-piperidin-1-ylpropanoate hydrochloride)

Salt formation, as seen in butyl derivatives (CAS 17824-89-4), improves aqueous solubility and stability, making such analogs more suitable for pharmaceutical formulations .

Biological Activity

Methyl 3-phenyl-3-(pyrrolidin-1-YL)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H19NO2 and a molecular weight of approximately 233.31 g/mol. The compound features a propanoate functional group, a phenyl ring, and a pyrrolidine moiety, which contribute to its unique chemical properties and potential pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 233.31 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

| LogP | Not specified |

Biological Activities

Research indicates that this compound exhibits several promising biological activities, particularly:

1. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections. The exact mechanism of action remains to be elucidated but may involve interactions with bacterial cell membranes or specific metabolic pathways.

2. Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory responses, potentially through modulation of inflammatory pathways. Understanding its interaction with inflammatory mediators could pave the way for therapeutic applications in inflammatory diseases.

3. Interaction Studies

Interaction studies are critical for understanding the biological effects of this compound. These studies often focus on its binding affinity to various receptors or enzymes involved in disease processes, which could reveal its therapeutic potential.

The mechanism by which this compound exerts its biological effects likely involves:

- Receptor Binding : The compound may interact with specific receptors, influencing signal transduction pathways.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes could lead to altered cellular responses.

Further research is needed to characterize these interactions fully.

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Study 1: Antimicrobial Activity

One study investigated the antimicrobial properties of structurally similar compounds and found significant activity against various bacterial strains. This suggests that this compound may exhibit similar effects due to its structural similarities .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of pyrrolidine derivatives. The findings indicated that these compounds could modulate cytokine production, supporting the hypothesis that this compound may also influence inflammatory pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Esterification : Reacting the corresponding acid with an alcohol under acidic conditions.

- Grignard Reactions : Utilizing Grignard reagents to form the desired ester.

These synthetic routes highlight the compound's versatility and relevance in organic synthesis.

Properties

CAS No. |

7032-65-7 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

methyl 3-phenyl-3-pyrrolidin-1-ylpropanoate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)11-13(15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 |

InChI Key |

OSVHNYZORQSSKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.